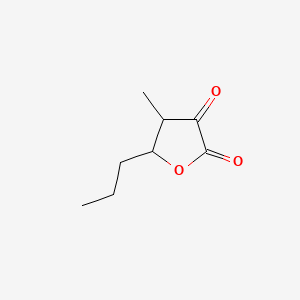
Beryllium fluoride oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium fluoride oxide is a compound that combines the elements beryllium, fluorine, and oxygen Beryllium is a rare alkaline-earth metal known for its low density, high melting point, and excellent mechanical properties Fluorine is a highly reactive halogen, while oxygen is a common element essential for life
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Beryllium fluoride oxide can be synthesized through several methods. One common approach involves the reaction of beryllium oxide with hydrogen fluoride to produce beryllium fluoride, which can then be further processed to obtain this compound. The reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves the use of beryllium hydroxide as a starting material. The hydroxide is reacted with ammonium bifluoride to produce ammonium beryllium fluoride, which is then decomposed to yield beryllium fluoride. This fluoride can be further processed to obtain this compound. The process requires careful control of reaction conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Beryllium fluoride oxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form beryllium oxide and fluorine gas.
Reduction: It can be reduced using magnesium or other reducing agents to produce beryllium metal and magnesium fluoride.
Substitution: this compound can undergo substitution reactions with other halides to form different beryllium halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, magnesium, and other halides. The reactions typically require high temperatures and controlled atmospheres to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include beryllium oxide, beryllium metal, and various beryllium halides. These products have significant industrial and scientific applications .
Applications De Recherche Scientifique
Beryllium fluoride oxide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other beryllium compounds and as a reagent in various chemical reactions.
Biology: Beryllium compounds, including this compound, are used in studies of enzyme inhibition and protein phosphorylation.
Medicine: Research is ongoing into the potential use of beryllium compounds in medical imaging and cancer treatment.
Industry: This compound is used in the production of high-purity beryllium metal, which has applications in aerospace, nuclear reactors, and other advanced technologies .
Mécanisme D'action
The mechanism of action of beryllium fluoride oxide involves its interaction with various molecular targets and pathways. For example, beryllium ions can inhibit cyclin-dependent kinases, preventing the phosphorylation of the protein Rb and thereby inhibiting cell cycle progression. This property makes beryllium compounds useful in studies of cell cycle regulation and cancer research .
Comparaison Avec Des Composés Similaires
Beryllium fluoride oxide can be compared with other beryllium compounds, such as beryllium oxide and beryllium chloride. While all these compounds contain beryllium, they differ in their chemical properties and applications. This compound is unique in its combination of fluorine and oxygen, which gives it distinct reactivity and potential uses. Similar compounds include:
Beryllium oxide: Known for its high thermal conductivity and use in ceramics.
Beryllium chloride: Used in the synthesis of other beryllium compounds and as a catalyst in organic reactions
Propriétés
Numéro CAS |
65887-15-2 |
|---|---|
Formule moléculaire |
Be2F2HO+ |
Poids moléculaire |
73.029 g/mol |
Nom IUPAC |
diberyllium;difluoride;hydroxide |
InChI |
InChI=1S/2Be.2FH.H2O/h;;2*1H;1H2/q2*+2;;;/p-3 |
Clé InChI |
MPKOFYYBDWLBMD-UHFFFAOYSA-K |
SMILES canonique |
[Be+2].[Be+2].[OH-].[F-].[F-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13798414.png)





![2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13798440.png)





